Neoschaftoside is a natural product found in Apis cerana, Radula complanata, and other organisms with data available.
Neoschaftoside
CAS No.: 61328-41-4
VCID: VC21337880
Molecular Formula: C26H28O14
Molecular Weight: 564.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Neoschaftoside is a flavone C-glycoside, specifically a compound derived from apigenin, which is attached to a beta-D-glucopyranosyl and a beta-L-arabinopyranosyl residue at positions 6 and 8, respectively, via C-glycosidic linkages . It belongs to the class of organic compounds known as flavonoid 8-C-glycosides . Neoschaftoside has been identified in various plant species, including Artemisia judaica and Trichophorum cespitosum . Chemical Details:
Biological and Pharmacological ActivitiesWhile specific pharmacological activities of neoschaftoside are not extensively documented, flavonoids in general are known for their roles in plant defense and signaling, as well as their potential health benefits in humans . Flavones, including apigenin, have been studied for their antioxidant, anti-inflammatory, and anticancer properties . Occurrence in PlantsNeoschaftoside is found in several plant species, serving as a plant metabolite. Its presence has been reported in Artemisia judaica and Trichophorum cespitosum, among others . The distribution of such compounds can vary widely across different plant families and species. Research Findings and Future Directions |
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CAS No. | 61328-41-4 |
Product Name | Neoschaftoside |
Molecular Formula | C26H28O14 |
Molecular Weight | 564.5 g/mol |
IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
Standard InChI | InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25+,26-/m0/s1 |
Standard InChIKey | RTLSUQPMBBYJGI-SBDXPRCPSA-N |
Isomeric SMILES | C1[C@@H]([C@@H]([C@H](C(O1)C2=C(OC3=C(C2=O)C(=C(C(=C3)O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |
SMILES | C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O |
Canonical SMILES | C1C(C(C(C(O1)C2=C(OC3=C(C2=O)C(=C(C(=C3)O)C4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |
Synonyms | 8-β-L-Arabinopyranosyl-6-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |
PubChem Compound | 442619 |
Last Modified | Apr 15 2024 |
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